REACTION_CXSMILES
|
N(C(OCC)=O)=NC(OCC)=O.[Cl:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([OH:26])=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]=[CH:16][CH:15]=1.[N:27]1([CH2:32][CH2:33]O)[CH:31]=[N:30][CH:29]=[N:28]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Cl:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([O:26][CH2:33][CH2:32][N:27]3[CH:31]=[N:30][CH:29]=[N:28]3)=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]=[CH:16][CH:15]=1
|
Name
|
Diethyl azodicarboxylate
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
845 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)CCO
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 days at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(prepared
|
Type
|
CUSTOM
|
Details
|
the insoluble materials were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica eluting with methylene chloride/acetonitrile/methanol (75/20/5)
|
Type
|
CUSTOM
|
Details
|
The product was purified by a second chromatography on neutral alumina eluting with methylene chloride/acetonitrile/methanol (75/20/5)
|
Type
|
CUSTOM
|
Details
|
The purified product was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)OCCN1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 544 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |